Cas no 1261499-50-6 (3-(Difluoromethoxy)-2-fluorobenzonitrile)

3-(Difluoromethoxy)-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethoxy)-2-fluorobenzonitrile
-
- インチ: 1S/C8H4F3NO/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-3,8H
- InChIKey: SJKHYBZVNKZQDA-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=CC=CC=1OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 33
- XLogP3: 2.7
3-(Difluoromethoxy)-2-fluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013000692-250mg |
3-(Difluoromethoxy)-2-fluorobenzonitrile |
1261499-50-6 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013000692-1g |
3-(Difluoromethoxy)-2-fluorobenzonitrile |
1261499-50-6 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013000692-500mg |
3-(Difluoromethoxy)-2-fluorobenzonitrile |
1261499-50-6 | 97% | 500mg |
$782.40 | 2023-09-03 |
3-(Difluoromethoxy)-2-fluorobenzonitrile 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
3-(Difluoromethoxy)-2-fluorobenzonitrileに関する追加情報
Introduction to 3-(Difluoromethoxy)-2-fluorobenzonitrile (CAS No: 1261499-50-6)
3-(Difluoromethoxy)-2-fluorobenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1261499-50-6, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its dual fluorine substituents and a methoxy group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 3-(Difluoromethoxy)-2-fluorobenzonitrile consists of a benzene ring substituted with a cyano group at the 2-position and a difluoromethoxy group at the 3-position. The presence of these fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule towards biological targets. This feature has been exploited in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. 3-(Difluoromethoxy)-2-fluorobenzonitrile fits well within this trend, serving as a versatile building block for the synthesis of more complex drug candidates. Its incorporation into pharmacophores can lead to compounds with improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of 3-(Difluoromethoxy)-2-fluorobenzonitrile is its potential in medicinal chemistry. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group create a delicate balance that can be exploited to fine-tune the biological activity of derived compounds. This balance has been demonstrated in several studies where modifications around this core structure have led to potent inhibitors of enzymes and receptors involved in disease pathways.
Recent research has highlighted the role of 3-(Difluoromethoxy)-2-fluorobenzonitrile in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators in many cellular processes, and their dysregulation is often associated with various diseases. By designing molecules that selectively disrupt these interactions, researchers aim to develop treatments that can modulate disease progression. The unique structural features of 3-(Difluoromethoxy)-2-fluorobenzonitrile make it an attractive scaffold for such endeavors.
The synthesis of 3-(Difluoromethoxy)-2-fluorobenzonitrile typically involves multi-step organic transformations, starting from commercially available precursors. The introduction of fluorine atoms often requires specialized methodologies, such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies have been refined over time to ensure high yields and purity, making 3-(Difluoromethoxy)-2-fluorobenzonitrile readily accessible for further derivatization.
In addition to its pharmaceutical applications, 3-(Difluoromethoxy)-2-fluorobenzonitrile has shown promise in materials science. Its ability to act as a precursor for more complex fluorinated compounds has been explored in the development of advanced materials with tailored electronic properties. These materials could find applications in optoelectronics, liquid crystals, and other high-tech industries.
The impact of fluorine substitution on the electronic properties of aromatic compounds has been extensively studied. In 3-(Difluoromethoxy)-2-fluorobenzonitrile, the two fluorine atoms at different positions on the benzene ring create a region with enhanced electron-withdrawing effects. This can lead to changes in aromaticity, resonance structures, and overall reactivity. Such modifications are crucial in designing molecules with specific biological activities.
One notable example of the utility of 3-(Difluoromethoxy)-2-fluorobenzonitrile is its use as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often linked to cancer and inflammatory diseases. By developing selective kinase inhibitors, researchers aim to develop targeted therapies that can modulate these pathways effectively. The structural features of 3-(Difluoromethoxy)-2-fluorobenzonitrile make it an ideal candidate for such applications.
The future prospects for 3-(Difluoromethoxy)-2-fluorobenzonitrile are promising, with ongoing research exploring its potential in various therapeutic areas. As our understanding of disease mechanisms continues to evolve, new opportunities for utilizing this compound are likely to emerge. Its versatility as a synthetic intermediate ensures that it will remain a valuable tool in both academic research and industrial drug development.
In conclusion,3-(Difluoromethoxy)-2-fluorobenzonitrile (CAS No: 1261499-50-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research progresses, we can expect to see further applications emerge, solidifying its importance in modern science.
1261499-50-6 (3-(Difluoromethoxy)-2-fluorobenzonitrile) Related Products
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)
- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 2580223-41-0(4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid)
- 6007-77-8(4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid)
- 2092580-70-4(1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-)
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 2680627-01-2(tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate)
- 921536-07-4(5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)thiophene-2-sulfonamide)
- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)




